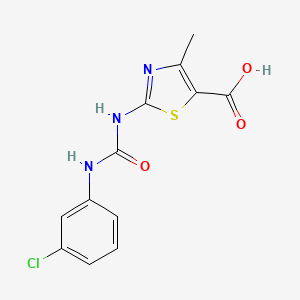
2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Corrosion Inhibition
One study discusses the use of a related triazole derivative for corrosion inhibition of mild steel in acidic media. This research highlights the potential of thiazole derivatives in protecting metals from corrosion, suggesting a broader application for similar compounds (Lagrenée et al., 2002).
Enzyme Inhibition
Research into trisubstituted thiazoles as carbonic anhydrase inhibitors shows the significance of the carboxylic acid group at the 4-position for inhibitory activity. This underscores the potential pharmaceutical applications of such compounds in designing new inhibitors (Al-Jaidi et al., 2020).
Antithrombotic and Antimicrobial Activity
A study on the synthesis and evaluation of thiazole-5-carboxylic acid derivatives for their in vivo antithrombotic and in vitro antibacterial activities indicates their therapeutic potential. These compounds exhibit moderate to good antimicrobial effects, suggesting their utility in medical treatments (Babu et al., 2016).
Anticancer Activity
An investigation into trisubstitutedthiazole derivatives for potential cytotoxic activity against cancer cell lines demonstrates the significant anticancer potential of these compounds. Certain derivatives showed notable cytotoxicity, making them promising candidates for anticancer drug development (Al-Jaidi et al., 2020).
Chemical Synthesis and Reactivity
The cross-coupling reactions of boronic acids with dihalo heterocycles, including thiazole derivatives, illustrate the chemical versatility and potential of these compounds in organic synthesis. This reactivity could be harnessed for developing novel pharmaceuticals and materials (Houpis et al., 2010).
properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-6-9(10(17)18)20-12(14-6)16-11(19)15-8-4-2-3-7(13)5-8/h2-5H,1H3,(H,17,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFBNMQTIQOHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride](/img/structure/B2534595.png)

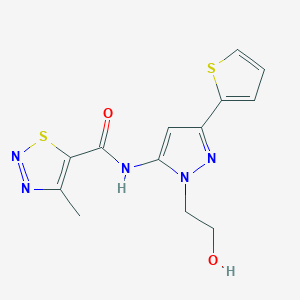
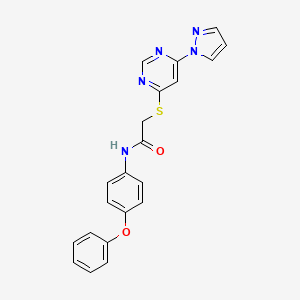
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)
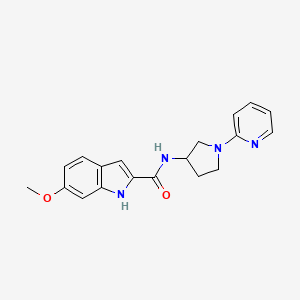
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B2534604.png)
![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)
![3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534607.png)
![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2534608.png)
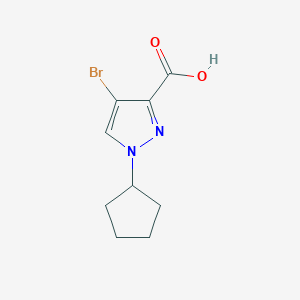
![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534612.png)
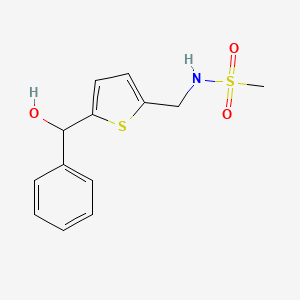
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2534616.png)